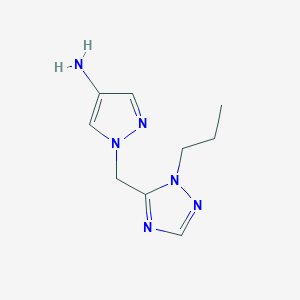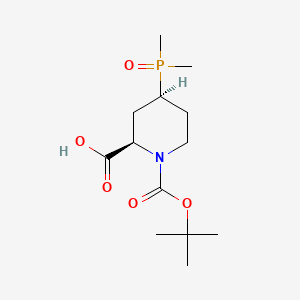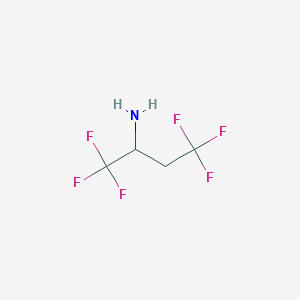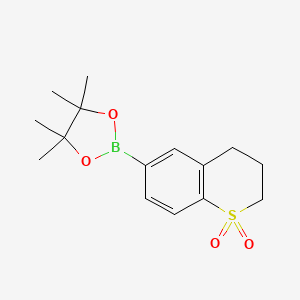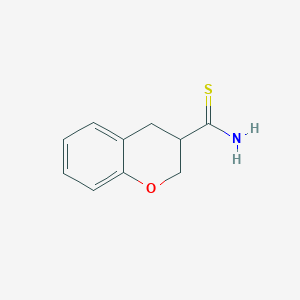
3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine typically involves the reaction of cyclooctyl hydrazine with methyl acetoacetate under controlled conditions. The reaction is carried out in an ethanol solution at low temperatures (0°C) to ensure the stability of the intermediate products . The mixture is then gradually warmed to room temperature and stirred for several hours to complete the reaction. The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis methods, including continuous flow reactors to maintain consistent reaction conditions and high yields . The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The compound’s pyrazole ring structure allows it to bind to active sites of enzymes, inhibiting or activating their function. This interaction can result in various pharmacological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: Similar structure but lacks the cyclooctyl group.
3-Cyclooctyl-1H-pyrazol-5-amine: Similar structure but lacks the methyl group.
Uniqueness
3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine is unique due to the presence of both the cyclooctyl and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
5-cyclooctyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-15-12(13)9-11(14-15)10-7-5-3-2-4-6-8-10/h9-10H,2-8,13H2,1H3 |
InChI Key |
DCCPAFJQXVGJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)



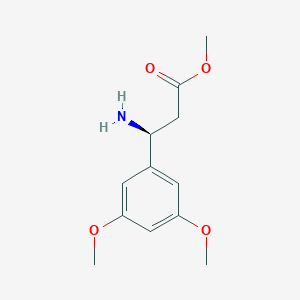

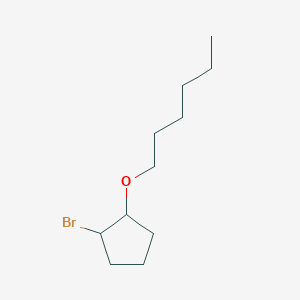
![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
